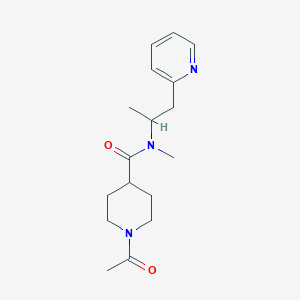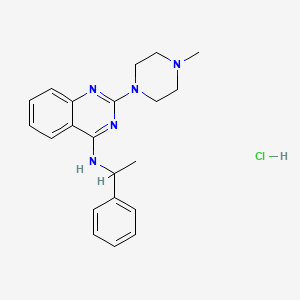
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects on various diseases.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes, including learning, memory, and attention. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to bind to these receptors and modulate their activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in animal models of Alzheimer's disease. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for large-scale studies. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied, and its effects on various diseases have been well-characterized. However, there are also limitations to using 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds in the body. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has not been extensively studied in humans, so its potential therapeutic effects in humans are not well-understood.
Zukünftige Richtungen
For research include the development of more potent and selective nicotinic acetylcholine receptor modulators, the study of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide in combination with other compounds, and more studies to understand its potential therapeutic effects in humans.
Synthesemethoden
The synthesis of 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide involves the reaction of 1-methyl-2-pyridin-2-ylethylamine with acetic anhydride to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)amine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities. 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, 1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide has been used as a tool to study the role of nicotinic acetylcholine receptors in the brain.
Eigenschaften
IUPAC Name |
1-acetyl-N-methyl-N-(1-pyridin-2-ylpropan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13(12-16-6-4-5-9-18-16)19(3)17(22)15-7-10-20(11-8-15)14(2)21/h4-6,9,13,15H,7-8,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUONPYUEPQXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)N(C)C(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-methyl-N-(1-methyl-2-pyridin-2-ylethyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
![N~1~-cyclopropyl-N~2~-[(2-methyl-1H-benzimidazol-5-yl)acetyl]glycinamide](/img/structure/B5294915.png)

![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)


![2-tert-butyl-6-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5294960.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)
